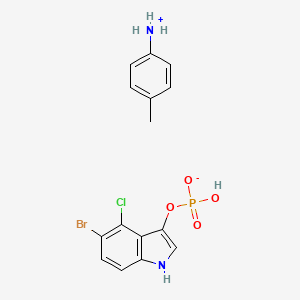

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 5-Bromo-4-cloro-3-indolil fosfato (sal de p-toluidina) se sintetiza mediante un proceso químico de múltiples pasos. La síntesis implica la reacción de 5-bromo-4-cloro-3-indolil fosfato con p-toluidina bajo condiciones controladas . La reacción generalmente requiere el uso de dimetilformamida (DMF) como solvente, y el producto se purifica mediante técnicas de cristalización o cromatografía .

Métodos de producción industrial

En entornos industriales, el 5-Bromo-4-cloro-3-indolil fosfato (sal de p-toluidina) se produce en grandes cantidades utilizando procesos automatizados de síntesis y purificación. La producción implica el uso de reactivos de alta pureza y estrictas medidas de control de calidad para garantizar la consistencia y pureza del producto final . El compuesto normalmente se almacena a bajas temperaturas para mantener su estabilidad y actividad .

Análisis De Reacciones Químicas

Tipos de reacciones

El 5-Bromo-4-cloro-3-indolil fosfato (sal de p-toluidina) experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El compuesto puede ser hidrolizado por fosfatasa alcalina para producir un tinte similar al índigo.

Reactivos y condiciones comunes

Fosfatasa alcalina: Se utiliza para catalizar la hidrólisis del 5-Bromo-4-cloro-3-indolil fosfato (sal de p-toluidina).

Tetrazolio azul de nitro (NBT): Se utiliza en combinación con el 5-Bromo-4-cloro-3-indolil fosfato (sal de p-toluidina) para producir una reacción colorimétrica.

Principales productos formados

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Colorimetric Detection in Biochemical Assays

- The compound is utilized as a chromogenic substrate for alkaline phosphatase, an enzyme commonly used in various assays, including immunoblotting and immunohistochemistry. When hydrolyzed by alkaline phosphatase, it produces a detectable color change, facilitating the visualization of enzyme activity.

- This application is particularly valuable in the field of molecular biology for detecting proteins and nucleic acids.

-

Fluorescent Labeling

- The compound can be conjugated to antibodies or other biomolecules to create fluorescent labels for use in fluorescence microscopy. This allows researchers to track the localization and expression of specific proteins within cells or tissues.

-

Enzyme Activity Measurement

- It serves as a substrate in enzyme activity assays, enabling the quantification of alkaline phosphatase activity in various samples. This is crucial for studies involving metabolic pathways and enzyme kinetics.

-

Drug Development

- The compound's structure can be modified to create derivatives with enhanced biological activity, making it a potential candidate in drug discovery programs aimed at developing new therapeutics targeting specific diseases.

Table 1: Summary of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Colorimetric Detection | Used as a substrate for alkaline phosphatase | Easy visualization of enzyme activity |

| Fluorescent Labeling | Conjugated to antibodies for tracking proteins | Enhanced imaging capabilities |

| Enzyme Activity Measurement | Quantifies alkaline phosphatase activity | Important for metabolic studies |

| Drug Development | Serves as a scaffold for creating biologically active derivatives | Potential therapeutic applications |

Case Studies

-

Immunohistochemistry Using (5-bromo-4-chloro-1H-indol-3-yl) Hydrogen Phosphate

- A study demonstrated the effectiveness of this compound in detecting specific proteins in tissue sections using immunohistochemical techniques. The results showed significant staining patterns correlating with protein expression levels, highlighting its utility in pathological studies.

-

Enzyme Kinetics Analysis

- Research involving enzyme kinetics utilized this substrate to measure the activity of alkaline phosphatase under varying conditions. The findings provided insights into the enzyme's behavior, contributing to a better understanding of its role in biological processes.

-

Development of Fluorescent Probes

- A project focused on modifying the compound to enhance its fluorescent properties, resulting in probes that could be used for live-cell imaging. These modifications allowed for real-time monitoring of protein interactions within cellular environments.

Mecanismo De Acción

El 5-Bromo-4-cloro-3-indolil fosfato (sal de p-toluidina) ejerce sus efectos mediante el siguiente mecanismo:

Hidrólisis por fosfatasa alcalina: El compuesto es hidrolizado por fosfatasa alcalina para producir un tinte similar al índigo.

Oxidación con NBT: En presencia de NBT, el producto hidrolizado se oxida para formar un precipitado azul-violeta insoluble.

Objetivos moleculares y vías: El objetivo molecular principal del 5-Bromo-4-cloro-3-indolil fosfato (sal de p-toluidina) es la fosfatasa alcalina, una enzima que cataliza la hidrólisis de ésteres de fosfato.

Comparación Con Compuestos Similares

El 5-Bromo-4-cloro-3-indolil fosfato (sal de p-toluidina) se compara con otros compuestos similares, como:

5-Bromo-4-cloro-3-indolil fosfato (sal disódica): Soluble en agua y se utiliza en aplicaciones similares.

X-fosfato (sal de p-toluidina): Otro sustrato cromógeno utilizado para la detección de la actividad de la fosfatasa alcalina.

Derivado rosa del 5-Bromo-4-cloro-3-indolil fosfato: Produce un precipitado de color rosa en lugar de uno azul-violeta.

Singularidad

El 5-Bromo-4-cloro-3-indolil fosfato (sal de p-toluidina) es único debido a su alta sensibilidad y especificidad para la detección de la actividad de la fosfatasa alcalina. Su capacidad para producir un precipitado azul-violeta distinto lo convierte en una herramienta valiosa en varios ensayos bioquímicos .

Lista de compuestos similares

- 5-Bromo-4-cloro-3-indolil fosfato (sal disódica)

- X-fosfato (sal de p-toluidina)

- Derivado rosa del 5-Bromo-4-cloro-3-indolil fosfato

Actividad Biológica

The compound (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate; (4-methylphenyl)azanium is a significant chemical entity in biological research, particularly in the context of enzyme assays and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound combines an indole derivative with a phosphoric acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Key Features:

- Indole Core : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Phosphate Group : Essential for enzyme interactions, particularly with alkaline phosphatase.

The primary mechanism of action for (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate involves its role as a substrate for alkaline phosphatase. Upon hydrolysis, it releases 5-bromo-4-chloroindoxyl , which can be oxidized to form a chromogenic product detectable in various assays.

Enzyme Substrate Activity

The compound is widely used as a chromogenic substrate in biochemical assays. It is particularly effective for detecting alkaline phosphatase activity, which is crucial in various biological processes including dephosphorylation reactions.

| Assay Type | Application | Detection Method |

|---|---|---|

| Immunoblotting | Detection of proteins conjugated with alkaline phosphatase | Colorimetric detection |

| In situ hybridization | Visualization of nucleic acids | Chromogenic reaction |

| Immunohistochemistry | Localization of proteins in tissue sections | Colorimetric staining |

Antimicrobial Properties

Research indicates that indole derivatives exhibit antimicrobial properties. For example, compounds similar to (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate have shown effectiveness against various bacterial strains. A study demonstrated that indole-based compounds can inhibit bacterial growth by disrupting cellular functions.

Case Studies

-

Detection of Alkaline Phosphatase Activity

- In a study examining the use of (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate in enzyme assays, researchers found that the compound effectively produced a color change indicative of enzyme activity. This property was utilized in clinical diagnostics to measure liver function by assessing alkaline phosphatase levels.

-

Antimicrobial Screening

- A series of derivatives based on the indole structure were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the bromine and chlorine substituents significantly influenced antibacterial potency, highlighting the importance of structural variations in biological activity.

Propiedades

Número CAS |

6578-06-9 |

|---|---|

Fórmula molecular |

C15H15BrClN2O4P |

Peso molecular |

433.62 g/mol |

Nombre IUPAC |

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |

InChI |

InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |

Clave InChI |

QEIFSLUFHRCVQL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |

SMILES canónico |

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |

Key on ui other cas no. |

6578-06-9 |

Descripción física |

Solid; [Sigma-Aldrich MSDS] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.